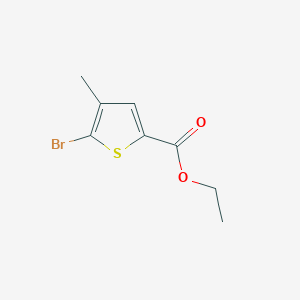

ethyl 5-bromo-4-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBONPDAWGFCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate typically involves the bromination of 4-methylthiophene-2-carboxylic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the thiophene ring. The resulting brominated product is then esterified with ethanol under acidic conditions to yield ethyl 5-bromo-4-methylthiophene-2-carboxylate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 5-bromo-4-methylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its bromine substituent allows for various substitution reactions, making it a valuable intermediate in the synthesis of complex molecules.

Key Reactions :

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl compounds.

Pharmaceutical Development

The compound has shown promise in medicinal chemistry, particularly as an intermediate for synthesizing pharmaceuticals with potential anti-inflammatory and antimicrobial properties.

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of ethyl 5-bromo-4-methylthiophene-2-carboxylate against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in serum levels of pro-inflammatory cytokines TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Material Science

Due to its unique electronic properties, ethyl 5-bromo-4-methylthiophene-2-carboxylate is utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs). Its incorporation into polymer matrices enhances the performance of these devices.

Summary Table of Biological Activities

| Activity Type | Organism/Model | Concentration Required | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 50 µg/mL | Significant growth inhibition |

| Anti-inflammatory | Murine model | N/A | Reduction in TNF-alpha and IL-6 levels |

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ester group can influence the compound’s reactivity and binding affinity, making it a versatile intermediate in drug design .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 5-Bromo-4-Methylthiophene-2-Carboxylate

- Molecular Formula : C₇H₇BrO₂S

- Molecular Weight : 235.10 g/mol

- Key Differences :

- Replaces the ethyl ester with a methyl ester, reducing lipophilicity and molecular weight.

- Higher volatility compared to the ethyl analogue, influencing purification and storage conditions (e.g., stored at 2–8°C under inert atmosphere) .

- Similar applications as a synthetic precursor but may exhibit altered solubility in organic solvents.

Ethyl 3-Bromo-4-Cyano-5-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Thiophene-2-Carboxylate

- Molecular Formula: C₁₁H₁₂BrNO₄S₂

- Molecular Weight : 366.27 g/mol (calculated)

- Key Differences: Bromine at position 3, cyano group at position 4, and a sulfanyl-ethyl ester chain at position 5 . The cyano group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. Used as an intermediate in synthesizing thienothienopyrimidines, a class of bioactive compounds .

5-Bromothiophene-3-Carbaldehyde

- Molecular Formula : C₅H₃BrOS

- Key Differences :

Substituent Effects on Properties

- Electronic Effects :

- Bromine (electron-withdrawing) and methyl (electron-donating) groups create a polarized thiophene ring, directing electrophilic attacks to specific positions.

- Ethyl esters provide moderate electron-withdrawing effects compared to methyl esters, influencing reaction rates in cross-couplings.

- Ethyl esters offer greater steric bulk than methyl esters, affecting crystal packing and solubility .

Data Table: Key Comparative Properties

Biological Activity

Ethyl 5-bromo-4-methylthiophene-2-carboxylate is a notable compound in medicinal chemistry, characterized by its unique thiophene ring structure. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Below, we explore these activities in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrO₂S

- Molecular Weight : 221.07 g/mol

- Structure : The compound features a thiophene ring with a bromine atom at the 5-position, an ethyl carboxylate group at the 2-position, and a methyl group at the 4-position.

1. Anticancer Activity

Research indicates that ethyl 5-bromo-4-methylthiophene-2-carboxylate exhibits cytotoxic effects on various cancer cell lines. A study highlighted its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.

- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cell lines with an IC₅₀ value of approximately 15 µM, indicating significant anticancer potential .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains.

- Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values obtained from various studies, demonstrating the compound's effectiveness against common pathogens .

3. Anti-inflammatory Effects

Ethyl 5-bromo-4-methylthiophene-2-carboxylate has also been investigated for its anti-inflammatory properties.

- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

The precise mechanisms by which ethyl 5-bromo-4-methylthiophene-2-carboxylate exerts its biological effects are still under investigation. However, it is believed to interact with various biochemical pathways:

- Target Interactions : Preliminary studies suggest that this compound may bind to specific enzymes and receptors involved in cellular signaling pathways related to cancer and inflammation .

Research Findings and Future Directions

Recent research efforts have focused on optimizing the synthesis of ethyl 5-bromo-4-methylthiophene-2-carboxylate derivatives to enhance their biological activity.

Q & A

Q. What are the optimal synthetic routes for ethyl 5-bromo-4-methylthiophene-2-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example, bromination of a thiophene precursor using in ethanol under reflux (60–80°C) achieves moderate yields (~60–70%) . Optimization includes:

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst screening: Lewis acids like enhance electrophilic substitution at the 5-position .

- Temperature control: Lower temperatures (0–5°C) reduce side reactions during bromination .

- Purification: Column chromatography (hexane/ethyl acetate, 4:1) isolates the ester with >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR: -NMR confirms regioselectivity (e.g., singlet for methyl at δ 2.3 ppm, triplet for ethyl ester at δ 1.3 ppm) . -NMR identifies carbonyl resonance at δ 165 ppm .

- Mass spectrometry: High-resolution ESI-MS verifies molecular ion [M+H] at m/z 263.98 .

- HPLC: Reverse-phase C18 columns (acetonitrile/water, 70:30) assess purity (>98%) and detect trace impurities .

Q. What are common side reactions during functionalization, and how can they be mitigated?

- Methodological Answer:

- Debromination: Occurs under strong reducing conditions. Mitigation: Use mild reductants like at 0°C .

- Ester hydrolysis: Acidic/basic conditions hydrolyze the ethyl group. Use anhydrous solvents and neutral pH buffers during workup .

- Thiophene ring opening: Avoid excess halogenating agents and monitor reaction time via TLC (R 0.5 in hexane/EtOAc) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer:

- Crystallization: Slow evaporation from dichloromethane/hexane yields diffraction-quality crystals.

- Refinement: SHELXL refines anisotropic displacement parameters, confirming planarity of the thiophene ring (torsion angles <5°) and Br–C bond length (~1.89 Å) .

- Software: WinGX/ORTEP visualizes thermal ellipsoids and intermolecular interactions (e.g., C–H···O packing) .

Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer:

- DFT calculations: Gaussian09 with B3LYP/6-31G(d) optimizes transition states for Pd-catalyzed coupling. The bromine atom’s σ-hole ( = 35 kcal/mol) facilitates oxidative addition .

- Reaction design: ICReDD’s path-search algorithms identify optimal ligands (e.g., ) and bases () to achieve >80% yield .

Q. How does the bromine substituent influence biological activity in enzyme inhibition assays?

- Methodological Answer:

- Kinetic assays: Bromine’s electronegativity enhances binding to cytochrome P450 (CYP3A4) active sites, measured via UV-Vis (Δλ = 420 nm) .

- SAR studies: Methyl at the 4-position increases lipophilicity (logP = 2.1), improving membrane permeability in MDCK cell models .

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiophene core?

- Methodological Answer:

- Directing groups: The ester’s electron-withdrawing effect directs electrophiles to the 5-position. Nitration with gives 5-nitro derivative exclusively .

- Steric effects: Methyl at 4-position blocks electrophilic attack at adjacent positions, confirmed by -NMR (no para-substitution peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.